Carbonic acid, ethyl 2-pyridinyl ester
Overview
Description
Carbonic acid, ethyl 2-pyridinyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant aromas and are commonly found in nature. This particular ester is derived from carbonic acid and ethyl 2-pyridinyl alcohol. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, ethyl 2-pyridinyl ester typically involves the esterification of carbonic acid with ethyl 2-pyridinyl alcohol. This reaction is catalyzed by a mineral acid such as sulfuric acid. The reaction conditions usually require heating the reactants to facilitate the formation of the ester and water as a byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of byproducts, leading to higher yields and purity of the ester .
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, ethyl 2-pyridinyl ester undergoes several types of chemical reactions, including:
Reduction: It can be reduced to form primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups using various reagents.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Reagents such as Grignard reagents can be used for substitution reactions.
Major Products
Hydrolysis: Carbonic acid and ethyl 2-pyridinyl alcohol.
Reduction: Primary alcohols.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
Carbonic acid, ethyl 2-pyridinyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of carbonic acid, ethyl 2-pyridinyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, leading to the formation of carbonic acid and ethyl 2-pyridinyl alcohol . In reduction reactions, the ester is reduced by hydride ions from reducing agents like lithium aluminum hydride, resulting in the formation of primary alcohols .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another common ester with similar reactivity but different applications.
Methyl butanoate: An ester with a fruity aroma, used in flavorings and fragrances.
Propyl ethanoate: An ester used in the production of perfumes and as a solvent.
Uniqueness
Carbonic acid, ethyl 2-pyridinyl ester is unique due to its specific structure, which includes a pyridinyl group. This structure imparts distinct chemical properties and reactivity, making it suitable for specialized applications in scientific research and industry .
Properties
IUPAC Name |
ethyl pyridin-2-yl carbonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-11-8(10)12-7-5-3-4-6-9-7/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADHJARMLGZROD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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